molecular formula C11H15NO3 B3052705 ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 4391-87-1

ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3052705
CAS No.: 4391-87-1
M. Wt: 209.24 g/mol
InChI Key: ZPKWGTHVNZEDTD-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Scientific Research Applications

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the formylation of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . The reaction is carried out under controlled conditions to ensure the selective formylation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar formylation techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by the electron-donating effects of the ethyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ethyl 4-ethyl-5-carboxy-3-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Ethyl 4-ethyl-5-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-8-7(3)10(11(14)15-5-2)12-9(8)6-13/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKWGTHVNZEDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322025
Record name ST4052938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4391-87-1
Record name NSC400239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST4052938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate
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ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate
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ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate
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ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate

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